HADA is synthesized through organic chemistry methods that involve the modification of D-amino acids. Its primary application is in biological research, specifically in the visualization of bacterial cell walls during growth and division. This compound falls under the broader category of fluorescent D-amino acids (FDAAs), which are used to label peptidoglycan structures in various bacterial species .
The synthesis of HADA involves several steps that can be performed in a standard organic chemistry laboratory. The general protocol includes:
The resulting product can be purified using standard chromatographic techniques, yielding HADA suitable for biological applications.
HADA's molecular structure consists of a D-amino acid backbone with a fluorescent dye attached, which allows it to emit light upon excitation. The structure can be described as follows:
The structural integrity of HADA is crucial for its function in labeling peptidoglycans, as any alterations could affect its binding affinity and fluorescence properties.
HADA participates in various chemical reactions primarily involving the incorporation into peptidoglycan structures during bacterial cell wall synthesis. Key reactions include:
These reactions are essential for studying the mechanisms of bacterial growth and division.
The mechanism by which HADA acts involves its integration into the peptidoglycan layer during bacterial cell wall synthesis. This process can be summarized as follows:
This mechanism provides insights into bacterial morphology and growth patterns.
HADA possesses several notable physical and chemical properties:
These properties make HADA an effective tool for studying live bacteria without significantly affecting their growth rates .
HADA's applications span various fields within microbiology and biochemistry:
Peptidoglycan is a mesh-like macromolecule essential for bacterial survival, forming a rigid exoskeleton that surrounds the cytoplasmic membrane. Structurally, it consists of glycan strands of alternating N-acetylglucosamine and N-acetylmuramic acid residues, cross-linked via short peptide stems containing noncanonical D-amino acids. This architecture enables peptidoglycan to withstand intracellular turgor pressure (≥3–5 atm in Gram-negative bacteria like Escherichia coli), maintain cell shape, and protect against environmental stressors [2] [6] [10]. During growth and division, bacteria dynamically remodel peptidoglycan through coordinated actions of synthases (e.g., penicillin-binding proteins) and hydrolases. Disruption of peptidoglycan biosynthesis by antibiotics like β-lactams or moenomycin leads to loss of structural integrity and cell lysis, underscoring its nonredundant role in cellular viability [6] [9].
Traditional methods for visualizing peptidoglycan dynamics faced significant limitations. Electron microscopy provided high-resolution snapshots but required fixed, dehydrated samples, precluding live-cell studies. Fluorescently tagged antibiotics (e.g., vancomycin) or lectins exhibited nonspecific binding and perturbed bacterial physiology [1] [10]. Metabolic labeling using radiolabeled precursors was incompatible with real-time imaging. The development of fluorescent D-amino acids addressed these challenges by exploiting the natural incorporation of D-amino acids into peptidoglycan peptide stems via transpeptidation reactions [1] [4]. Early work utilized D-cysteine or bioorthogonal D-amino acids, but detection required multi-step reactions or cell fixation. Fluorescent D-amino acids emerged as covalent, minimally perturbative probes that label sites of active peptidoglycan biosynthesis in live cells within seconds to minutes, enabling unprecedented spatiotemporal resolution of cell wall dynamics [4] [7].
7-Hydroxycoumarin-3-carboxylic acid-amino-D-alanine (designated HADA in the seminal work by Kuru et al., 2012) was one of the first optimized fluorescent D-amino acids designed for universal peptidoglycan labeling [1] [4]. Its development stemmed from key insights: (1) Bacterial transpeptidases exhibit promiscuity toward D-amino acid derivatives; (2) Small fluorophores like 7-hydroxycoumarin minimize cellular toxicity; (3) A carboxylate linker enhances water solubility. HADA incorporates a blue-emitting coumarin fluorophore (λ~ex~ = 400 nm, λ~em~ = 450 nm) linked via an amide bond to the α-amino group of D-alanine. This modular structure enabled its rapid synthesis in standard chemistry laboratories using N-hydroxysuccinimide ester chemistry followed by deprotection [1] [4]. HADA’s academic significance lies in its validation as a universal probe across >50 bacterial species, including both Gram-positive and Gram-negative models (Bacillus subtilis, Escherichia coli, Streptococcus pneumoniae) and pathogens (Mycobacterium tuberculosis, Chlamydia trachomatis). It facilitated foundational discoveries, such as the presence of peptidoglycan in Chlamydia and polar growth in Agrobacterium tumefaciens [1] [4] [5].
CAS No.:
CAS No.: 1401708-83-5
CAS No.: 199488-98-7
CAS No.: 120026-55-3
CAS No.: 88704-45-4
CAS No.: 54705-14-5